

A Technical Guide to L-Methionine-15N,d8 for Researchers

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Compound of Interest

Compound Name: L-Methionine-15N,d8

Cat. No.: B12425483

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An In-depth Overview for Scientific Professionals in Drug Development and Research

L-Methionine, an essential amino acid, plays a pivotal role in numerous metabolic processes, including protein synthesis and methylation. Its isotopically labeled form, **L-Methionine-15N,d8**, serves as a powerful tool in metabolic research, proteomics, and drug development. This heavy-labeled variant, enriched with both Nitrogen-15 and Deuterium (d8), enables precise tracking and quantification of methionine metabolism and protein dynamics within complex biological systems.

The primary application of **L-Methionine-15N,d8** is as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).^[1] Its use is central to methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the direct comparison of protein abundances between different cell populations.

Commercial Suppliers and Product Specifications

Several reputable suppliers provide **L-Methionine-15N,d8** for research purposes. The following table summarizes the product specifications from leading commercial vendors.

Supplier	Product Name	Isotopic Purity	Chemical Purity	Molecular Formula	Molecular Weight
Cambridge Isotope Laboratories, Inc.	L-Methionine (D ₈ , 98%; ¹⁵ N, 98%)	D ₈ , 98%; ¹⁵ N, 98%	98%	C ₅ H ₃ D ₈ O ₂ NS	158.25
Sigma-Aldrich (Merck)	L-Methionine- ¹⁵ N	98 atom % ¹⁵ N	98% (CP)	CH ₃ SCH ₂ CH ₂ CH(¹⁵ NH ₂)CO ₂ H	150.20
Eurisotop	L-METHIONIN E (D ₈ , 98% ¹⁵ N, 98%)	D ₈ , 98%; ¹⁵ N, 98%	98%	C ₅ H ₃ D ₈ O ₂ NS	158.25
MedchemExpress	L-Methionine- ¹⁵ N, _{d8}	Not Specified	Not Specified	Not Specified	Not Specified

Note: Data is compiled from publicly available information on supplier websites.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Researchers should always refer to the supplier's certificate of analysis for lot-specific details.

Experimental Protocols and Methodologies

The utility of **L-Methionine-15N,d8** is best demonstrated through its application in metabolic labeling experiments.[\[5\]](#) Below is a generalized protocol for a SILAC-based experiment, a common application for this compound.

Protocol: SILAC Labeling for Quantitative Proteomics

Objective: To quantitatively compare the proteomes of two distinct cell populations (e.g., treated vs. untreated).

Materials:

- Cell culture medium deficient in L-Methionine
- L-Methionine (light, unlabeled)

- **L-Methionine-15N,d8** (heavy)
- Dialyzed Fetal Bovine Serum (dFBS)
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer)
- Protease inhibitor cocktail
- Protein quantification assay (e.g., BCA assay)
- Mass spectrometer (e.g., LC-MS/MS system)

Methodology:

- Cell Culture Preparation:
 - Two populations of cells are cultured in parallel.
 - The "light" population is grown in a medium supplemented with standard, unlabeled L-Methionine.
 - The "heavy" population is grown in a medium supplemented with **L-Methionine-15N,d8**.
 - Cells are cultured for a sufficient number of passages (typically 5-6) to ensure near-complete incorporation of the labeled amino acid into the proteome.
- Experimental Treatment:
 - Once labeling is complete, the experimental condition (e.g., drug treatment) is applied to one of the cell populations. The other population serves as the control.
- Cell Harvesting and Lysis:
 - Cells from both populations are harvested, washed with PBS, and counted.
 - Equal numbers of cells from the "light" and "heavy" populations are combined.

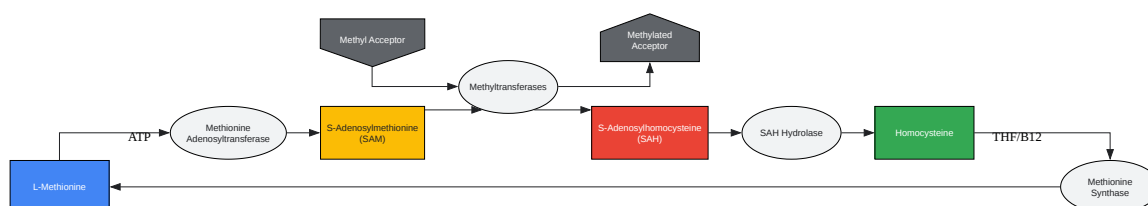
- The combined cell pellet is lysed using a suitable lysis buffer containing protease inhibitors.
- Protein Extraction and Digestion:
 - The cell lysate is centrifuged to remove cellular debris.
 - The protein concentration of the supernatant is determined.
 - Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
- Mass Spectrometry Analysis:
 - The resulting peptide mixture is analyzed by LC-MS/MS.
 - The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
- Data Analysis:
 - The relative peak intensities of the "light" and "heavy" peptide pairs are used to determine the relative abundance of each protein in the two original cell populations.

Visualizing Key Pathways and Workflows

Understanding the context in which **L-Methionine-15N,d8** is utilized is crucial. The following diagrams illustrate the core metabolic pathway for methionine and a typical experimental workflow for a SILAC experiment.

Methionine Metabolism Pathway

Methionine is a precursor for the universal methyl donor, S-adenosylmethionine (SAM). The diagram below outlines this critical metabolic cycle.

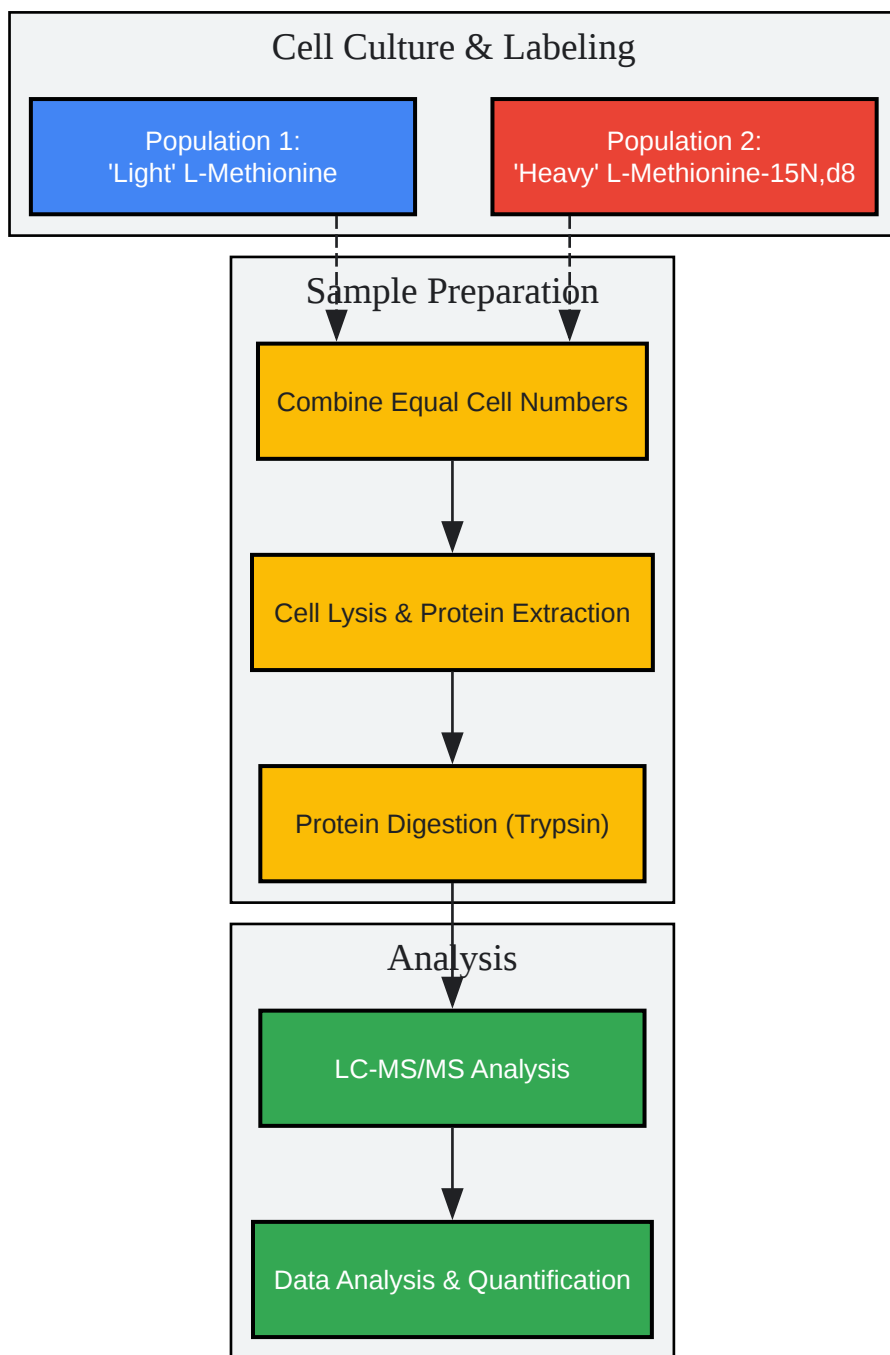


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Caption: The S-adenosylmethionine (SAM) cycle.

SILAC Experimental Workflow

The following diagram provides a high-level overview of the SILAC experimental workflow, from cell labeling to data analysis.



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Caption: A typical SILAC experimental workflow.

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